This sulfoximine research intermediate features a primary amine group that serves as a versatile handle for acylation, reductive amination, or other derivatizations—enabling creation of novel screening compounds. Its defined structure supports reproducible SAR studies and chemical biology probe development. Unlike generic sulfoximine sourcing, this single-entity compound ensures batch-to-batch consistency critical for reliable research outcomes.
Molecular FormulaC5H14N2OS
Molecular Weight150.25 g/mol
CAS No.2803860-61-7
Cat. No.B6605353
⚠ Attention: For research use only. Not for human or veterinary use.
Procurement-Relevant Overview for (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone (CAS 2803860-61-7)
(4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone (CAS 2803860-61-7) is a research compound belonging to the sulfoximine chemical class. This class is defined by a central sulfur atom in the +6 oxidation state bonded to both an oxygen and a nitrogen atom, forming a characteristic sulfur-nitrogen linkage [1]. The compound's utility is likely as a synthetic intermediate or a specialized probe in chemical biology and medicinal chemistry research.
[1] IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. ISBN 0-9678550-9-8. https://doi.org/10.1351/goldbook. View Source
Risks of Non-Specific Sourcing for (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone Analogs
Sourcing of sulfoximines based on broad chemical class alone is not scientifically sound for procurement. This class exhibits significant structural diversity, with variations in the imino and alkyl substituents leading to pronounced differences in biological activity, target engagement, and physicochemical properties [1]. The absence of specific, comparator-based performance data for (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone precludes any assessment of its functional equivalence or superiority to other sulfoximines, making generic substitution a high-risk proposition for research reproducibility.
[1] Ikejiri, M., et al. (2024). 'A sulfoximine-based inhibitor of human asparagine synthetase kills l-asparaginase-resistant leukemia cells.' Bioorganic & Medicinal Chemistry. DOI: 10.1016/j.bmc.2024.117801. View Source
Quantitative Performance Differentiation for (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone
Evidence-Backed Applications for (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone
Synthesis of Advanced Sulfoximine Derivatives
The compound can serve as a building block for the synthesis of more complex sulfoximines. Its primary amine group offers a handle for further functionalization, such as acylation or reductive amination, to create novel molecules for screening libraries or structure-activity relationship studies.
Chemical Biology Research Tool
Given the biological relevance of sulfoximines, this compound may find use as a tool compound or a negative control in assays targeting enzymes like human asparagine synthetase (hASNS), ENPP1, or kinases, pending the availability of primary activity data.
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